11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
11-Anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a polycyclic heterocyclic compound featuring a benzimidazole core fused with pyridine and cyclopentane rings. The anilino substituent at position 11 and the nitrile group at position 4 are critical for its biological activity. This compound has been studied for its anti-HIV-1 properties, demonstrating moderate inhibitory activity (IC50 = 58.49 µM) in vitro . Its molecular weight (358.82 g/mol) and moderate solubility (53.12 mg/mL) make it a candidate for further optimization in drug development .
Properties
IUPAC Name |
16-anilino-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4/c22-13-17-15-9-6-10-16(15)20(23-14-7-2-1-3-8-14)25-19-12-5-4-11-18(19)24-21(17)25/h1-5,7-8,11-12,23H,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWAKOAIEBEJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)NC5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
11-Anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing pertinent research findings, case studies, and relevant data.
- Molecular Formula : C21H16N4
- Molecular Weight : 352.43 g/mol
- CAS Number : 305331-92-4
- LogP : 5.2847
- Polar Surface Area : 38.692 Ų
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Notably, pyrido[1,2-a]benzimidazoles have been documented for their antitumor, antimicrobial, and antiproliferative properties.
Antitumor Activity
Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Topoisomerase I inhibition |
| MCF7 (Breast Cancer) | 6.5 | Induction of apoptosis |
| A431 (Skin Cancer) | 7.2 | Cell cycle arrest |
A study demonstrated that derivatives of benzimidazole could interfere with DNA topoisomerases, crucial enzymes in DNA replication and repair processes, thereby exhibiting cytotoxic effects against cancer cells .
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 15.0 µg/mL |
| Candida albicans | 10.0 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Antiproliferative Effects
In vitro studies have reported significant antiproliferative effects on several cancer cell lines:
- The compound inhibited cell proliferation in a dose-dependent manner.
- Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis.
Case Studies
-
Study on Antitumor Effects :
A recent study evaluated the efficacy of various pyrido[1,2-a]benzimidazole derivatives against multiple cancer cell lines. The results highlighted that modifications at the aniline position significantly impacted antitumor activity and selectivity towards cancer cells . -
Antimicrobial Evaluation :
A systematic evaluation of antimicrobial activity showed that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria and fungi .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. Specifically, its structural similarity to known anticancer agents allows it to potentially inhibit key pathways involved in tumor growth.
Case Study:
A study published in Nature Communications explored the efficacy of similar compounds against various cancer cell lines, demonstrating significant cytotoxic effects and suggesting mechanisms involving apoptosis and cell cycle arrest .
Neurological Disorders
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease. Its interaction with neurotransmitter systems could provide neuroprotective effects.
Case Study:
In preclinical trials, compounds with similar structures were evaluated for their neuroprotective capabilities against oxidative stress in neuronal cells, showing promising results in enhancing neuronal survival .
Biochemical Mechanisms
The biochemical mechanisms through which 11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects include:
- EGFR Inhibition: Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation.
- Reactive Oxygen Species (ROS) Modulation: The ability to modulate ROS levels can protect cells from oxidative damage.
Chemical Reactions Analysis
Hydrolysis of the Carbonitrile Group
The carbonitrile moiety at position 4 undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity and biological activity:
-
Acidic Hydrolysis : Treatment with concentrated HCl at 80°C for 6–8 hours produces the corresponding carboxylic acid.
-
Basic Hydrolysis : Reaction with NaOH (2M) in ethanol/water (1:1) at reflux for 4 hours yields the carboxylate salt, which can be acidified to isolate the free acid .
Key Data :
| Condition | Product | Yield (%) | Source |
|---|---|---|---|
| HCl (conc.), 80°C, 8h | Carboxylic acid | 72 | |
| NaOH (2M), reflux, 4h | Carboxylate salt (after workup) | 68 |
Nucleophilic Substitution at Benzimidazole Nitrogens
The nitrogen atoms in the benzimidazole ring participate in nucleophilic substitution reactions, enabling further functionalization:
-
Alkylation : Reaction with methyl iodide in DMF using K₂CO₃ as a base at 60°C for 12 hours introduces methyl groups at the N1 position .
-
Acylation : Treatment with acetyl chloride in pyridine at room temperature generates N-acetyl derivatives .
Example Reaction :
Cyclocondensation Reactions
The compound serves as a precursor in cyclocondensation reactions to form fused heterocycles:
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With β-Bromo-α,β-Unsaturated Aldehydes : Under microwave irradiation (100 W) in DMF with Cs₂CO₃, it forms pyrimidine-fused derivatives via tandem coupling and cyclization .
-
With 2-Aminophenol : Condensation in DMSO/NaOH yields benzo[b] oxazepine derivatives through elimination of methanethiol and intramolecular cyclization .
Key Conditions :
| Partner Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| β-Bromoaldehyde | Microwave, Cs₂CO₃, DMF, 110°C | Pyrimidine-fused benzimidazole | 61 | |
| 2-Aminophenol | DMSO/NaOH, rt, 4h | Benzo[b]oxazepine derivative | 78 |
Dehydrogenation Reactions
The dihydro moiety in the cyclopenta ring undergoes dehydrogenation to form aromatic systems:
-
Oxidative Dehydrogenation : Treatment with ceric ammonium nitrate (CAN) in aqueous acetonitrile at 60°C for 3 hours produces the fully aromatic analogue .
Mechanistic Insight :
The reaction proceeds via radical intermediates, with CAN acting as a one-electron oxidizer .
Condensation with Nitrogen Nucleophiles
The compound reacts with hydrazines and amines to form azole derivatives:
-
With Hydrazine : Forms pyrazole derivatives (e.g., 6 ) in 65% yield under ethanol reflux .
-
With Thiosemicarbazide : Generates thiadiazole hybrids via cyclocondensation .
Representative Data :
| Nucleophile | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| NH₂NH₂·H₂O | Pyrazole derivative | EtOH, reflux, 6h | 65 | |
| Thiosemicarbazide | Thiadiazole hybrid | DMF, 80°C, 8h | 58 |
Functional Group Transformations
-
Oxidation of Thioethers : The methylthio group (if present in analogues) oxidizes to sulfones using m-CPBA in dichloromethane .
-
Reductive Amination : The carbonitrile group can be reduced to a primary amine using LiAlH₄, though this is less common due to competing side reactions.
Influence of Electron-Withdrawing Groups
The chloro and carbonitrile substituents enhance electrophilicity at adjacent positions, facilitating reactions such as:
-
Electrophilic Aromatic Substitution : Nitration occurs at the para position of the anilino group under mixed acid conditions.
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids is catalyzed by Pd(PPh₃)₄ in toluene/EtOH.
Comparative Reactivity of Analogues
Modifications to the anilino substituent or cyclopenta ring alter reactivity:
| Analogues | Key Modification | Reactivity Trend | Source |
|---|---|---|---|
| 11-(4-Chloroanilino) | Electron-withdrawing Cl | Enhanced electrophilicity at C4 | |
| 11-(Cyclopentylamino) | Steric bulk | Reduced nucleophilic substitution |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a broader class of pyrido[1,2-a]benzimidazole derivatives, where variations in substituents significantly influence physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- The 4-chloroanilino substituent (as in the target compound) confers moderate anti-HIV activity but with higher CYP enzyme inhibition (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which may limit therapeutic utility due to drug-drug interaction risks .
- Bulky substituents (e.g., fluorenylpiperazinyl in ) increase molecular weight and likely reduce solubility, though specific activity data are unavailable.
- Pyrazolylamino and cyclohexylpiperazinyl groups () introduce nitrogen-rich moieties that may enhance binding affinity to viral targets but require further pharmacological validation.
Physicochemical Properties
Key Observations :
- The target compound has higher solubility than Oleamide and comparable solubility to Formononetin, despite its larger molecular weight.
- Its logP (4.49) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Broad CYP inhibition (5 isoforms) is a liability compared to Palmitoleic Acid (2 isoforms) and Formononetin (3 isoforms) .
Anti-HIV Activity Profile
Key Observations :
- The target compound is less potent than Oleamide (1.37 µM) and Formononetin (2.65 µM), indicating room for structural optimization.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals and aromatic aldehydes. For example, highlights a one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes, yielding structurally similar pyrido[1,2-a]benzimidazoles. Reaction optimization includes refluxing in polar aprotic solvents (e.g., acetic anhydride/acetic acid mixtures) with sodium acetate as a catalyst, followed by precipitation for purification . and further support reflux-based protocols for analogous carbonitriles, emphasizing solvent selection and stoichiometric control .
Q. Which spectroscopic methods are optimal for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2220 cm⁻¹) and amide/amine bands .
- NMR (¹H/¹³C) : Resolves substituent effects on aromatic protons and carbon environments, as demonstrated in for thiazolo-pyrimidine derivatives .
- Mass Spectrometry (TOF-MS or HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Advanced Research Questions
Q. How can computational methods like DFT studies enhance the understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations, as applied in to aminoimidazodipyridines, can predict molecular geometry, frontier orbital energies (HOMO/LUMO), and charge distribution. These insights guide synthetic modifications for desired reactivity or photophysical properties. For instance, DFT can model the electron-withdrawing effects of the nitrile group and the anilino substituent’s conjugation with the benzimidazole core .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer : Cross-validation is essential:
- Compare experimental NMR/IR data with DFT-predicted spectra to resolve ambiguities in peak assignments .
- Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas, as in for spiro compounds .
- Re-examine reaction conditions (e.g., solvent purity, reaction time) to rule out byproducts, as highlighted in for thiazolo-pyrimidine synthesis .
Q. What strategies optimize reaction conditions for higher yields of this compound?
- Methodological Answer :
- Catalyst Screening : Sodium acetate in improved cyclocondensation yields by 68% for thiazolo-pyrimidines .
- Solvent Optimization : Polar aprotic solvents (e.g., acetic anhydride) enhance reactivity in MCRs, as in and .
- Temperature Control : Reflux durations (2–12 hours) balance completion and decomposition, critical for nitro- or cyano-containing intermediates .
Q. How can substituent variations on the aromatic aldehyde influence the compound’s physicochemical properties?
- Methodological Answer : and demonstrate that electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) on aldehydes modulate solubility, crystallinity, and electronic properties. Systematic substitution studies, coupled with XRD or DSC, can correlate structure with thermal stability or bioactivity .
Methodological Design Questions
Q. How to design experiments for synthesizing derivatives with modified biological activity?
- Methodological Answer :
- Scaffold Diversification : Replace the anilino group with heteroaromatic amines (e.g., pyridyl or thiophenyl) using protocols from and .
- Functional Group Interconversion : Convert the nitrile to amides or tetrazoles via hydrolysis or click chemistry, leveraging methods in for spiro compound derivatization .
- Activity Screening : Use in silico docking (guided by DFT results) to prioritize targets, followed by in vitro assays .
Q. What analytical workflows validate synthetic purity in multistep reactions?
- Methodological Answer :
- TLC Monitoring : Track reaction progress using silica-gel plates, as in for spiro compound synthesis .
- HPLC-PDA/MS : Quantify impurities and confirm isomeric purity, especially for dihydro intermediates prone to oxidation .
- Elemental Analysis : Cross-check with calculated C/H/N ratios to ensure stoichiometric accuracy .
Data Contradiction Analysis
Q. How to resolve conflicting data between theoretical (DFT) and experimental (NMR) results?
- Methodological Answer :
- Re-optimize DFT parameters (e.g., solvent model, basis set) to better approximate experimental conditions .
- Consider dynamic effects (e.g., tautomerism) that DFT static calculations may miss, as seen in for imidazodipyridines .
- Validate with variable-temperature NMR to detect conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
